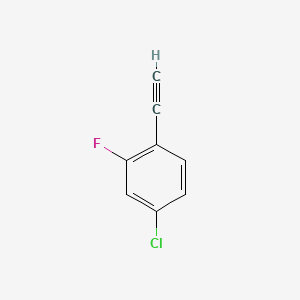

![molecular formula C12H19NO3 B574167 2-[(4,4-ジメチル-2,6-ジオキソシクロヘキシル-1-イリデン)エチルアミノ]-エタノール CAS No. 159821-68-8](/img/structure/B574167.png)

2-[(4,4-ジメチル-2,6-ジオキソシクロヘキシル-1-イリデン)エチルアミノ]-エタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

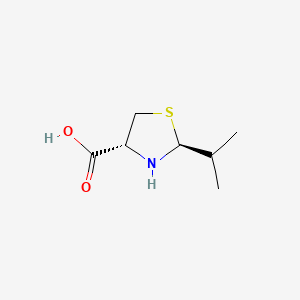

2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.288. The purity is usually 95%.

BenchChem offers high-quality 2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- N-Ddeのようなリポアミノ酸(LAA)と薬物を結合させると、薬物の安定性とバイオアベイラビリティを向上させることができます。LAAは、酵素分解に対する立体保護を提供し、親油性を向上させることで、受動的膜拡散を促進します .

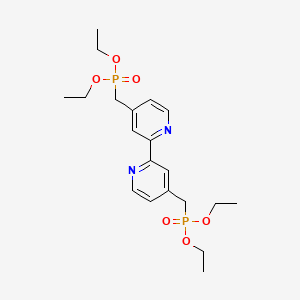

- N-Ddeは、酸性条件下でも塩基性条件下でも安定しているため、特に便利です。固相法による薬物合成に組み込むことができます .

- 2-アセチルジメドンなどのN-Dde LAA誘導体は、ケミカルバイオロジーにおいて重要な役割を果たします。これらの化合物は、アシル化によって合成され、さまざまな研究に適用されます .

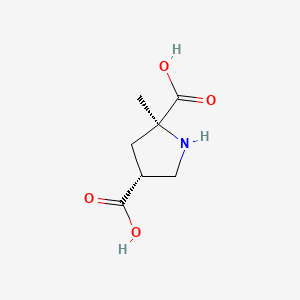

- N-Ddeは、タンパク質の部位特異的修飾に使用できます。ペプチド合成中にN-Dde保護アミノ酸を組み込むことで、研究者は特定の残基を選択的に修飾することができます .

- N-Dde LAAは、固相ペプチド合成戦略と互換性があります。ヒドラジンまたはヒドロキシルアミンによる容易な除去により、制御された生体共役反応が可能になります .

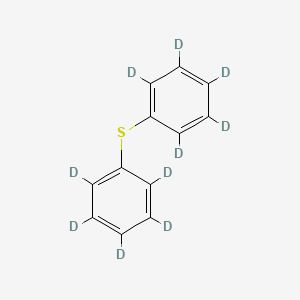

- 研究者は、機能性材料の設計において、N-Dde LAA誘導体を検討してきました。その独特の特性は、材料科学における応用のための魅力的な候補となっています .

薬物送達システム

ペプチドコンジュゲート

ケミカルバイオロジー

タンパク質修飾

生体共役戦略

機能性材料

作用機序

Target of Action

It’s known that this compound is used in the synthesis of peptides , suggesting that its targets could be various proteins or enzymes involved in peptide synthesis or function.

Mode of Action

The compound interacts with its targets through the process of conjugation . The conjugation of a drug with one or more lipoamino acids (LAAs) can impart upon the drug steric protection from enzymatic degradation, increased lipophilicity, and increased passive membrane diffusion . This suggests that the compound might enhance the stability and bioavailability of the drugs it’s conjugated with.

Pharmacokinetics

It’s known that the compound can increase the lipophilicity and passive membrane diffusion of the drugs it’s conjugated with , which suggests that it might enhance the absorption and distribution of these drugs.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the stability of the compound to both acidic and some basic conditions, and its facile removal by hydrazine or hydroxylamine, have led to its successful incorporation into many solid-phase methodologies .

特性

IUPAC Name |

2-[2-(2-hydroxyethylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2)7-10(15)9(11(16)8-12)3-4-13-5-6-14/h3,13-14H,4-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGSAOXEFXRXIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(=CCNCCO)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694544 |

Source

|

| Record name | 2-{2-[(2-Hydroxyethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159821-68-8 |

Source

|

| Record name | 2-{2-[(2-Hydroxyethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[2-[amino(methyl)amino]ethyl]carbamate](/img/structure/B574090.png)

![5-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B574107.png)